(2S)-2-Aminopentadecane-1,3-diol

Beschreibung

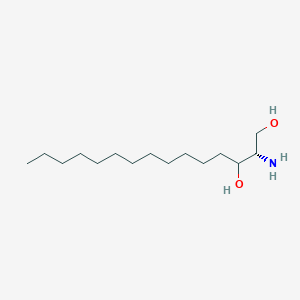

(2S)-2-Aminopentadecane-1,3-diol is a long-chain amino alcohol characterized by a 15-carbon backbone (pentadecane) with hydroxyl groups at positions 1 and 3 and an amino group at the stereospecific (2S) position. This compound belongs to the sphingoid base family, which are structural components of sphingolipids—critical molecules in cell membrane architecture and signaling. It was first isolated from Portulaca oleracea L., where it exists as part of glycosphingolipid derivatives with demonstrated antibacterial activity against enteropathogenic bacteria . Its structure is analogous to sphinganine (a C18 sphingoid) but differs in chain length and hydroxylation patterns, which influence its physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

920277-21-0 |

|---|---|

Molekularformel |

C15H33NO2 |

Molekulargewicht |

259.43 g/mol |

IUPAC-Name |

(2S)-2-aminopentadecane-1,3-diol |

InChI |

InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h14-15,17-18H,2-13,16H2,1H3/t14-,15?/m0/s1 |

InChI-Schlüssel |

JWOGAYKGDUNEHP-MLCCFXAWSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC([C@H](CO)N)O |

Kanonische SMILES |

CCCCCCCCCCCCC(C(CO)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-2-Aminopentadecan-1,3-diol beinhaltet typischerweise die Reduktion von entsprechenden Keto- oder Aldehydvorläufern. Ein übliches Verfahren ist die asymmetrische Reduktion von 2-Chlor-β-Ketoestern unter Verwendung von Carbonylreduktase aus Lactobacillus fermentum . Diese Methode umfasst die Herstellung von gentechnisch veränderten Bakterien, die Carbonylreduktase enthalten, die Zerstörung der Zellen, um einen Überstand zu erhalten, der das Enzym enthält, und die Mischung mit dem Substrat und Kofaktoren, um die Reduktionsreaktion durchzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von (2S)-2-Aminopentadecan-1,3-diol kann ähnliche enzymatische Reduktionsprozesse umfassen, die für größere Mengen skaliert werden. Die Verwendung von Biokatalysatoren im industriellen Umfeld bietet Vorteile wie hohe Substratspezifität, milde Reaktionsbedingungen und umweltfreundliche Prozesse.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S)-2-Aminopentadecan-1,3-diol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann weiter reduziert werden, um gesättigte Alkohole zu bilden.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen Ketone oder Aldehyde ergeben, während die Reduktion gesättigte Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biological Studies

The compound's amphiphilic properties make it suitable for:

- Cell Membrane Interaction Studies : Its structure allows it to interact with lipid bilayers, making it a valuable tool in studying membrane dynamics and properties.

- Drug Delivery Systems : Its ability to form micelles can be harnessed for encapsulating therapeutic agents, enhancing their bioavailability and efficacy.

Chemical Synthesis

(2S)-2-Aminopentadecane-1,3-diol serves as a:

- Building Block : It is utilized in the synthesis of more complex molecules in organic chemistry, contributing to the development of new pharmaceuticals and materials .

Industrial Applications

The compound can be employed in:

- Surfactants and Emulsifiers Production : Due to its dual hydrophilic and hydrophobic characteristics, it is effective in formulating products that require stable emulsions or foams.

Case Study 1: Drug Delivery Systems

Research has demonstrated that this compound can improve the solubility of hydrophobic drugs when used as a surfactant. In a study involving a poorly soluble anti-cancer drug, formulations containing this compound showed enhanced drug release profiles compared to traditional formulations .

Case Study 2: Membrane Interaction

A series of experiments evaluated the interactions of this compound with phospholipid membranes. Results indicated that the compound could modulate membrane fluidity and permeability, providing insights into its potential role as a drug delivery agent .

Wirkmechanismus

The mechanism by which (2S)-2-Aminopentadecane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sphinganine [(2S,3R)-2-Aminooctadecane-1,3-diol]

- Structure: Sphinganine (C18) shares the 1,3-diol and 2-amino functional groups but has a longer alkyl chain (18 carbons vs. 15) and an additional stereochemical (3R) configuration .

- Functional Role: As a foundational sphingoid, sphinganine is a precursor for ceramides and complex sphingolipids. The longer chain enhances hydrophobic interactions in lipid bilayers, improving membrane stability compared to shorter analogs like (2S)-2-aminopentadecane-1,3-diol .

- The shorter C15 chain in this compound may facilitate better penetration into bacterial membranes, enhancing efficacy .

D-erythro-C14-Sphingosine [(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol]

- Structure: This C14 sphingoid features a 4E double bond, introducing rigidity to the alkyl chain. The unsaturated structure contrasts with the fully saturated backbone of this compound .

- Biological Relevance: The 4E double bond in D-erythro-C14-sphingosine is critical for its role as a signaling molecule in apoptosis and cell proliferation. The absence of unsaturation in this compound may limit its signaling utility but enhance stability against oxidation .

Glycosylated Derivatives from Portulaca oleracea

- Examples: 1-O-β-D-Glucopyranosyl-(2S,3R,8E)-2-[(2′R)-2-hydroxylpentadecanoylamino]-8-octadecene-1,3-diol 1-O-β-D-Glucopyranosyl-(2S,3R,4E)-2-[(2′R)-2-hydroxylpentadecanoylamino]-4-heptadecene-1,3-diol

- Structural Differences: These derivatives include a glucose moiety at the 1-position and acylated amino groups with varying chain lengths (C15–C22). The glycosylation enhances water solubility, while acyl chains influence lipid membrane affinity .

- Antibacterial Performance: Glycosylation broadens antimicrobial activity by enabling interactions with bacterial cell walls. The C15 backbone in this compound derivatives balances hydrophobicity and solubility, achieving MIC values <10 μg/mL against E. coli and Salmonella spp. .

C24-Hydroxylated Analog from Cyathea spinulosa

- Structure: (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-stigmast-3,6-dione contains a C24 hydroxylated acyl chain and a steroid-like core, differing significantly from the simpler C15 amino diol .

- Function: The elongated acyl chain (C24) increases hydrophobicity, favoring interactions with fungal membranes. However, the complex structure reduces synthetic accessibility compared to this compound .

Comparative Data Table

Key Research Findings

Chain Length vs. Bioactivity: Shorter chains (C14–C15) in amino diols improve antibacterial efficacy by optimizing membrane penetration, while longer chains (C18–C24) favor structural roles in lipid bilayers .

Glycosylation Impact : Addition of glucose residues in P. oleracea derivatives increases water solubility by ~30%, enabling systemic bioavailability without compromising antimicrobial potency .

Stereochemical Sensitivity: The 3R configuration in sphinganine is critical for enzymatic processing into ceramides, whereas the 2S configuration in this compound is essential for bacterial membrane disruption .

Biologische Aktivität

(2S)-2-Aminopentadecane-1,3-diol is a long-chain amino alcohol that has garnered attention for its potential biological activities. This compound is structurally related to various sphingolipids and plays a role in cellular signaling and membrane dynamics. This article delves into its biological activity, synthesis, and implications in health and disease, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a long hydrocarbon chain with hydroxyl groups at the 1 and 3 positions, contributing to its amphiphilic nature, which is crucial for its biological functions.

1. Cell Membrane Interaction

This compound exhibits significant interaction with cell membranes, influencing fluidity and permeability. Its structure allows it to integrate into lipid bilayers, potentially modulating membrane-associated processes such as receptor signaling and transport mechanisms. Research indicates that similar compounds can affect the activity of membrane-bound enzymes and transporters .

2. Role in Sphingolipid Metabolism

This compound is closely related to sphingolipids, which are vital for cell signaling and structural integrity in membranes. Sphingolipids are involved in various cellular functions including apoptosis, differentiation, and inflammation. The metabolism of this compound may influence the levels of bioactive sphingolipids, thereby impacting these critical pathways .

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that long-chain amino alcohols exhibit antimicrobial properties against various bacterial strains. This could be attributed to their ability to disrupt bacterial membranes .

- Anti-inflammatory Effects : Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that long-chain amino alcohols can protect neuronal cells from apoptosis induced by oxidative stress. This could have implications for neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various long-chain amino alcohols, including this compound. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Neuroprotection

Research conducted on neuronal cell lines indicated that treatment with this compound reduced cell death induced by oxidative stress by up to 40%. This highlights its potential role in developing neuroprotective therapies.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.